![molecular formula C13H14F3N3O B2498628 N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 672950-88-8](/img/structure/B2498628.png)

N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

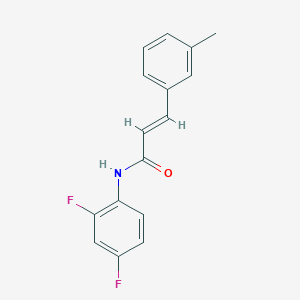

The synthesis of compounds closely related to N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide often involves complex reactions highlighting the intricacies of creating fluorinated benzimidazole derivatives. For example, the synthesis of [18F]-labeled EF3, a marker for PET detection of hypoxia, demonstrates a multistep process involving coupling reactions and fluorination techniques, yielding insights into the synthetic routes applicable to similar molecules (Josse et al., 2001).

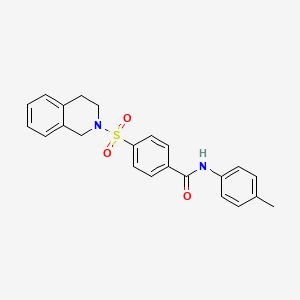

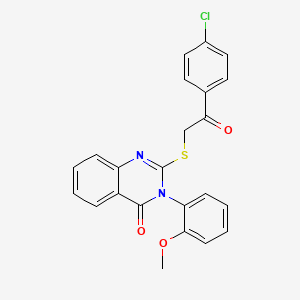

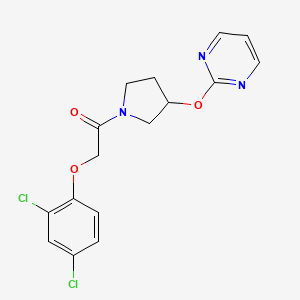

Molecular Structure Analysis

The molecular structure of related compounds, such as N-substituted acetamidines and benzimidazole derivatives, is analyzed using various spectroscopic and X-ray diffraction techniques. These analyses reveal intricate details about the molecular conformations, crystal packing, and intramolecular interactions, crucial for understanding the structural basis of the compound's properties and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with benzimidazole moieties, such as cyclization and condensation reactions, highlight the reactivity patterns of these molecules. For instance, the synthesis of various benzimidazole derivatives through reactions like carbodiimide condensation showcases the versatility and chemical reactivity of these frameworks, providing a foundation for understanding the chemical behavior of this compound (Yu et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structures, are pivotal for their application in various domains. Investigations into the crystal structures and hydrogen bonding patterns of related compounds offer insights into the factors influencing their physical characteristics and stability (Boechat et al., 2011).

Applications De Recherche Scientifique

1. NMR Characterization

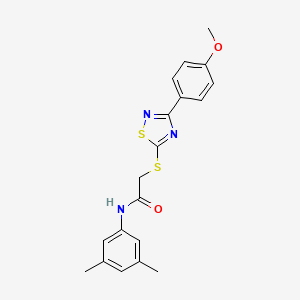

A study focused on the characterization of a novel 1,3,4-Oxadiazole derivative containing the benzimidazole moiety, similar in structure to N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, using NMR techniques. This research demonstrates the potential of NMR for detailed structural analysis of such compounds (Li Ying-jun, 2012).

2. Antibacterial Properties

Research on N-substituted benzimidazoles, closely related to the compound , revealed promising antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This highlights the potential use of similar compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).

3. Conformation Analysis

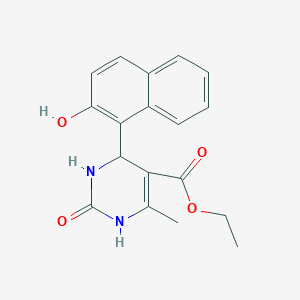

A study on the conformation of a compound named Benznidazole, which is structurally similar to the given compound, provided insights into the relative orientation of its molecular fragments. This type of research is crucial for understanding the physical and chemical properties of such compounds (Soares-Sobrinho et al., 2008).

4. Anthelmintic Activity

The synthesis and biological evaluation of benzimidazole-1-acetamide derivatives, akin to the compound , showed potential anthelmintic activity. This suggests possible applications in treating parasitic worm infections (Sawant & Kawade, 2011).

5. Antioxidant Properties

Benzimidazole derivatives have been studied as antioxidants for base oil, indicating the utility of similar compounds in enhancing the oxidative stability of industrial oils (Basta et al., 2017).

6. Synthesis Techniques

Research has been conducted on novel synthetic processes for benzimidazole derivatives, providing insights into efficient production methods that could be applicable to the synthesis of this compound (Yong, 2011).

Propriétés

IUPAC Name |

N-propan-2-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O/c1-8(2)17-11(20)7-19-10-6-4-3-5-9(10)18-12(19)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVJKCCOWRNIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)